![molecular formula C₉H₂₀Cl₂N₂ B126764 Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride CAS No. 135906-03-5](/img/structure/B126764.png)

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

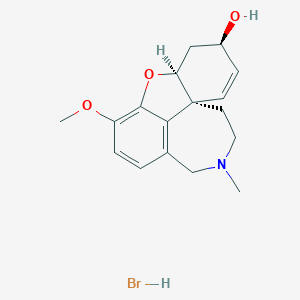

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is a chemical compound that is part of a class of structures known as azabicyclononanes. These structures are of interest due to their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of drugs such as Granisetron hydrochloride, which is used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy .

Synthesis Analysis

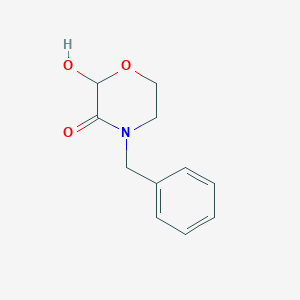

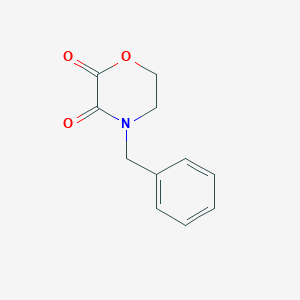

The synthesis of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane involves a multistep process. Initially, citric acid is oxidized, followed by a Mannich reaction. Subsequently, an oxime is synthesized, which is then reduced using LiAlH4. The final step involves the separation of the endo and exo products to achieve a total yield of over 16.8%. The structure of the synthesized compound is confirmed using infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Molecular Structure Analysis

The molecular structure of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane is characterized by its azabicyclo[3.3.1]nonane core, which is a bicyclic structure containing nitrogen. The confirmation of the structure through spectroscopic methods such as IR, NMR, and MS ensures the correct identification of the compound .

Chemical Reactions Analysis

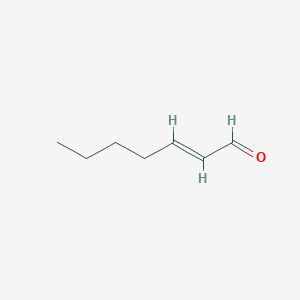

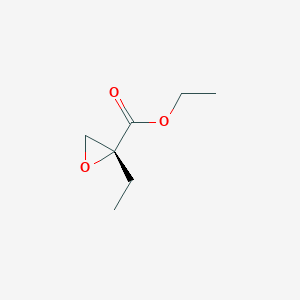

The azabicyclo[3.3.1]nonane derivatives can undergo various chemical reactions. For instance, they can be functionalized through a cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene aminals (HKAs) to produce a series of ABCNs suitable for combinatorial and parallel syntheses of natural-like products . Additionally, the azabicyclo[3.3.1]nonane fragment can be further modified to produce amides, Schiff bases, and isothiocyanates, which can then react with other chemicals such as methanol, aniline, and sodium azide to produce derivatives like methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione .

Physical and Chemical Properties Analysis

The physical and chemical properties of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride are not explicitly detailed in the provided papers. However, the properties of such compounds can generally be inferred from their molecular structure and the functional groups present. The azabicyclo[3.3.1]nonane core is likely to impart rigidity to the molecule, which can influence its reactivity and interaction with biological targets. The presence of the amine group suggests potential for protonation, making it soluble in polar solvents and potentially bioactive as a result of its ability to interact with biological receptors .

科学研究应用

Chromatographic Analysis

Grantamine is used as a key intermediate in the preparation of granisetron, a drug used to treat nausea and vomiting. A study by Krishna et al. (2009) developed a high-performance liquid chromatographic method for determining the presence of exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. This method is suitable for the quantitative determination of exo-isomer in bulk samples of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (Krishna, S. R., Babu, P. S., Rao, B., & Rao, N., 2009).

Chemical Synthesis and Properties

Moskalenko et al. (2011) described the synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be converted into various derivatives through reactions with different reagents. This research expands the potential applications of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride in the field of chemical synthesis (Moskalenko, A. I., Chashchin, A. Y., & Boev, V., 2011).

Process Improvement in Synthesis

A study by Du Hong-guang (2011) focused on improving the synthesis process of endo-9-methyl-9-azabicyclononan-3-amine, a key intermediate in producing Granisetron hydrochloride. This research provides insights into more efficient production methods for compounds related to endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride (Du Hong-guang, 2011).

安全和危害

属性

IUPAC Name |

(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H/t7?,8-,9+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQLBGNYBPWAFH-XFRIOYGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCC[C@H]1CC(C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride | |

CAS RN |

135906-03-5 |

Source

|

| Record name | 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)